8-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
8-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . The presence of a chlorine atom at the 8th position and a phenyl group at the 1st position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding isoquinoline derivative.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of selenium dioxide (SeO2) can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives.
Scientific Research Applications
8-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the chlorine atom at the 8th position.
8-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a methyl group instead of a phenyl group at the 1st position.
Uniqueness
The presence of both the chlorine atom at the 8th position and the phenyl group at the 1st position makes 8-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline unique. This combination of substituents can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H14ClN |
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Molecular Weight |
243.73 g/mol |
IUPAC Name |
8-chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H14ClN/c16-13-8-4-7-11-9-10-17-15(14(11)13)12-5-2-1-3-6-12/h1-8,15,17H,9-10H2 |
InChI Key |
KBIXJUULSUFRSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C=CC=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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